
3-Phenylbenzothiazoline-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylbenzothiazoline-2-thione is an organic compound with the molecular formula C13H9NS2. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylbenzothiazoline-2-thione typically involves the condensation of 2-aminothiophenol with aromatic aldehydes. One common method includes the use of 2-aminothiophenol and benzaldehyde under acidic conditions to form the desired product . Another approach involves the use of thioamides or carbon dioxide as raw materials, followed by cyclization reactions .
Industrial Production Methods: Industrial production of this compound often employs efficient and economical methods. For instance, the condensation of 2-aminothiophenol with aldehydes or ketones in the presence of catalysts such as BiCl5 has been reported to yield high amounts of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylbenzothiazoline-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazoles.
Scientific Research Applications
3-Phenylbenzothiazoline-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a probe for studying biological systems and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the production of dyes, pigments, and as a vulcanization accelerator in rubber manufacturing
Mechanism of Action
The mechanism of action of 3-Phenylbenzothiazoline-2-thione involves its interaction with various molecular targets. It can inhibit specific enzymes or proteins, leading to its biological effects. For example, in anti-cancer research, it has been shown to interfere with cell proliferation pathways . The compound’s ability to form stable complexes with metal ions also contributes to its diverse biological activities .
Comparison with Similar Compounds
- 2-Phenylbenzothiazole
- 3-Benzylbenzothiazoline-2-thione
- 3-Allylbenzothiazoline-2-thione
Comparison: 3-Phenylbenzothiazoline-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
24097-02-7 |
|---|---|
Molecular Formula |
C13H9NS2 |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
3-phenyl-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C13H9NS2/c15-13-14(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-13/h1-9H |
InChI Key |
DGQNHOUEAIUCKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



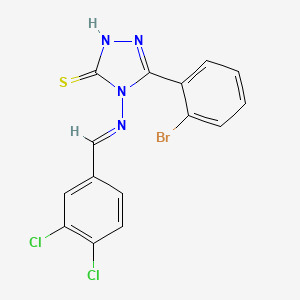
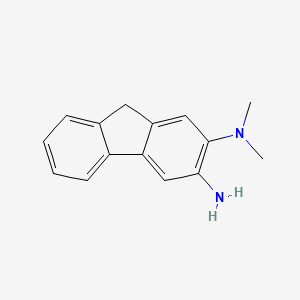
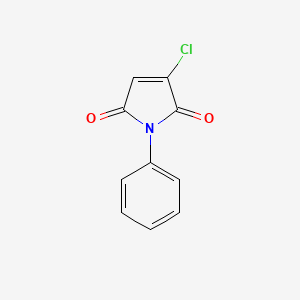

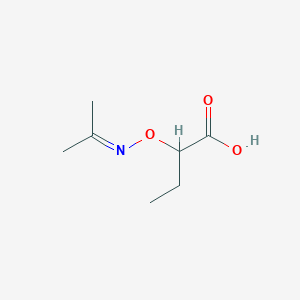
![4-Methoxybenzaldehyde [1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11961913.png)
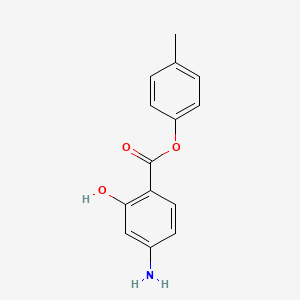
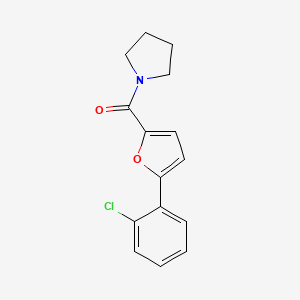
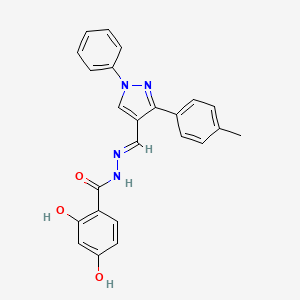
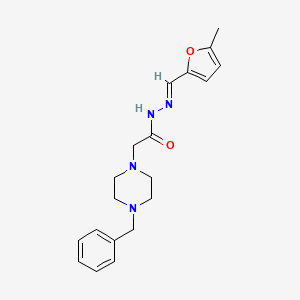
![N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline](/img/structure/B11961945.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11961948.png)

